
Ralaniten acetate
Descripción general
Descripción
El acetato de ralaniten, también conocido por su nombre de código de desarrollo EPI-506, es un antiandrógeno no esteroideo de primera generación. Se dirige al dominio N-terminal del receptor de andrógenos y fue desarrollado por ESSA Pharmaceuticals para el tratamiento del cáncer de próstata . Este compuesto es un derivado del bisfenol A y un profármaco de ralaniten (EPI-002), uno de los cuatro isómeros estereoisómeros de EPI-001 .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
El acetato de ralaniten se sintetiza a través de una serie de reacciones químicas que comienzan con el bisfenol A. La ruta de síntesis implica la formación de compuestos intermedios, que luego se acetilan para producir acetato de ralaniten . Las condiciones de reacción específicas, como la temperatura, la presión y los catalizadores, se optimizan para garantizar un alto rendimiento y pureza del producto final.
Métodos de Producción Industrial
La producción industrial del acetato de ralaniten implica la síntesis química a gran escala utilizando reactores automatizados y estrictas medidas de control de calidad. El proceso está diseñado para ser rentable y escalable, lo que garantiza la producción constante de acetato de ralaniten de alta calidad para uso clínico .
Análisis De Reacciones Químicas
Metabolic Activation and Hydrolysis
Ralaniten acetate undergoes rapid enzymatic hydrolysis in vivo to release the active compound ralaniten (EPI-002). This reaction occurs via esterase-mediated cleavage of the acetate group (Figure 1A) .
Key reaction:
Glucuronidation by UGT2B Enzymes
Ralaniten is extensively metabolized via glucuronidation, primarily mediated by UDP-glucuronosyltransferase (UGT2B) isoforms. This conjugation occurs at the secondary alcohol group on the C20 position of ralaniten, forming the glucuronide metabolite M15 (Figure 6A) .
Table 1: Glucuronidation Profile of Ralaniten
-
Key findings :
-
UGT2B17 and UGT2B15 are the predominant isoforms responsible for ralaniten glucuronidation .
-
Glucuronidation reduces ralaniten’s potency by 90% in resistant LNCaP-RAL R cells (IC₅₀: 1.42 μM vs. 0.92 μM in parental cells) .
-
β-Glucuronidase treatment restored ralaniten activity, confirming glucuronidation as a detoxification mechanism .
-
Oxidative Metabolism
In addition to glucuronidation, ralaniten undergoes oxidation, forming metabolite M19 (Figure 6D) . This pathway was identified as dominant in human hepatocytes and plasma samples from clinical trials.
Table 2: Major Metabolic Pathways of Ralaniten
Metabolite | Pathway | Enzyme Involved | Clinical Relevance |
---|---|---|---|
M15 | Glucuronidation | UGT2B17/UGT2B15 | Reduced potency, rapid clearance |
M19 | Oxidation | CYP3A4 (presumed) | Secondary clearance route |
Clinical Pharmacokinetics and Metabolite Detection
Phase I trial data (NCT02606123) revealed key pharmacokinetic challenges:
Table 3: Pharmacokinetic Data from Phase I Trial
Parameter | Value (3600 mg/day dose) |
---|---|
Plasma half-life (t₁/₂) | <2 hours |
Cₘₐₓ | Subtherapeutic |
Major metabolites | M15 (glucuronide), M19 (oxidized) |
Clearance mechanism | Hepatic (UGT2B-mediated) |
-
Key observations :
Structural Modifications to Reduce Glucuronidation
Efforts to improve ralaniten’s metabolic stability led to analogs like EPI-7170 and EPI-045:
Table 4: Comparison with Next-Generation Analogs
Compound | Modification | Glucuronidation Susceptibility | Potency (IC₅₀) |
---|---|---|---|
Ralaniten | C20 secondary alcohol | High | 0.92 μM |
EPI-045 | Hydrophobic C1 substitution | Low | 0.87 μM |
EPI-7170 | Optimized side chain | Moderate | 0.09 μM |
-
Mechanistic insight :
Implications for Drug Design
-
UGT2B inhibition : Co-administration with UGT2B inhibitors (e.g., probenecid) could enhance ralaniten’s bioavailability .
-
Prodrug optimization : this compound’s rapid hydrolysis necessitates prodrugs with slower release kinetics .
-
Analog development : EPI-7170’s 10-fold higher potency than ralaniten highlights the value of hydrophobic modifications .
Aplicaciones Científicas De Investigación
Química: Sirve como compuesto modelo para estudiar la síntesis y reactividad de los antiandrógenos.
Biología: El acetato de ralaniten se utiliza para investigar el papel de los receptores de andrógenos en los procesos celulares.
Medicina: La aplicación principal del acetato de ralaniten es en el tratamiento del cáncer de próstata.
Mecanismo De Acción
El acetato de ralaniten ejerce sus efectos al dirigirse al dominio N-terminal del receptor de andrógenos. Este mecanismo permite que el compuesto bloquee la señalización del receptor de andrógenos y sus variantes de empalme, inhibiendo así el crecimiento de las células del cáncer de próstata . Los objetivos moleculares y las vías involucradas incluyen la vía de señalización del receptor de andrógenos y la expresión génica aguas abajo .
Comparación Con Compuestos Similares
Compuestos Similares
Enzalutamida: Otro antiandrógeno no esteroideo que se dirige al dominio de unión al ligando del receptor de andrógenos.
Abiraterona acetato: Un inhibidor de la biosíntesis de andrógenos utilizado en el tratamiento del cáncer de próstata.
Unicidad
El acetato de ralaniten es único en su capacidad de dirigirse al dominio N-terminal del receptor de andrógenos, una región que no es diana de otros antiandrógenos como enzalutamida y abiraterona acetato . Este mecanismo de acción único permite que el acetato de ralaniten supere los mecanismos de resistencia asociados con otros antiandrógenos .
Actividad Biológica
Ralaniten acetate, also known as EPI-506, is a novel compound designed to inhibit the androgen receptor (AR) transcriptional activity, particularly targeting the N-terminal domain (NTD) of the receptor. This section delves into its biological activity, pharmacokinetics, clinical trials, and potential mechanisms of resistance.
This compound functions by binding to the NTD of the androgen receptor, which is crucial for its transcriptional activity. This binding inhibits the receptor's ability to mediate gene expression related to prostate cancer progression. Notably, ralaniten has shown efficacy against both full-length AR and its splice variants, which are often implicated in resistance to conventional therapies like enzalutamide and abiraterone .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound has been a subject of investigation due to its impact on therapeutic efficacy. Clinical trials indicated that while ralaniten was well tolerated at doses up to 3600 mg/day, it exhibited poor pharmacokinetic properties, leading to a high pill burden for patients . The primary metabolic pathway identified for ralaniten is glucuronidation via UDP-glucuronosyltransferase (UGT2B) enzymes, which significantly reduces its potency . This metabolic process may contribute to the development of resistance in prostate cancer cells.
Phase I Trials
This compound was evaluated in a Phase I clinical trial involving patients with castration-resistant prostate cancer (CRPC) who had previously failed treatment with enzalutamide or abiraterone. The trial demonstrated some efficacy, with patients exhibiting prostate-specific antigen (PSA) responses and stable disease . However, due to the aforementioned pharmacokinetic challenges, the trial did not progress to Phase II.
Efficacy in Resistant Models
Research has indicated that ralaniten can sensitize enzalutamide-resistant prostate cancer cells. In xenograft models, ralaniten administration led to significant tumor burden reduction compared to controls. For instance, a daily oral dose of 22.4 mg/kg body weight reduced tumor volume significantly in LNCaP xenografts expressing full-length AR . Additionally, combining ralaniten with ionizing radiation enhanced antitumor activity by inducing DNA damage accumulation in cancer cells .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound in various contexts:
- Resistance Mechanisms : Long-term exposure of prostate cancer cells to ralaniten resulted in increased expression of UGT2B enzymes, correlating with decreased drug sensitivity. This suggests that resistance may arise through metabolic adaptation .
- Combination Therapies : The combination of ralaniten with other agents such as Pin1 inhibitors has been shown to improve cell cycle arrest and enhance overall antitumor efficacy against CRPC models .
Data Summary
The following table summarizes key findings from recent studies on this compound:
Propiedades
Número CAS |
1637573-04-6 |
---|---|
Fórmula molecular |
C27H33ClO8 |
Peso molecular |
521.0 g/mol |
Nombre IUPAC |
[2-acetyloxy-3-[4-[2-[4-(2-acetyloxy-3-chloropropoxy)phenyl]propan-2-yl]phenoxy]propyl] acetate |
InChI |
InChI=1S/C27H33ClO8/c1-18(29)32-16-26(36-20(3)31)17-34-24-12-8-22(9-13-24)27(4,5)21-6-10-23(11-7-21)33-15-25(14-28)35-19(2)30/h6-13,25-26H,14-17H2,1-5H3 |
Clave InChI |
HGHVYYKTOXUQNT-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(CCl)OC(=O)C)OC(=O)C |
SMILES isomérico |
CC(=O)OC[C@H](COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC[C@@H](CCl)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(CCl)OC(=O)C)OC(=O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ralaniten acetate |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.